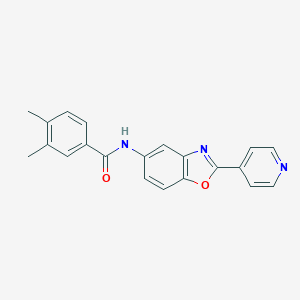![molecular formula C17H15BrN2O3 B278579 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. It is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide varies depending on its application. In the case of its anticancer activity, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its antibacterial and antiviral activity, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes or interfering with their replication processes. In the case of its use as a fluorescent probe, it has been shown to bind to specific biomolecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide also vary depending on its application. In the case of its anticancer activity, it has been shown to inhibit the growth of cancer cells and induce apoptosis without affecting normal cells. In the case of its antibacterial and antiviral activity, it has been shown to exhibit broad-spectrum activity against various bacterial and viral strains. In the case of its use as a fluorescent probe, it has been shown to selectively bind to specific biomolecules and emit fluorescence upon excitation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective choice for research. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it may be worthwhile to investigate its potential as a herbicide or insecticide. Finally, in material science, it may be worthwhile to investigate its potential use as a component in organic electronic devices.
Conclusion:
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to significant advancements in these fields and benefit society as a whole.
Méthodes De Synthèse
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 3-bromo-4-methoxyaniline with 2-amino-4-bromo-5-methoxybenzoic acid in the presence of an appropriate coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanoyl chloride to yield the final product. Other methods involve the use of different starting materials or coupling agents, but the overall strategy remains similar.
Applications De Recherche Scientifique
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where it has been shown to exhibit anticancer, antibacterial, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it has been studied for its potential use as a herbicide or insecticide. In material science, it has been investigated for its potential use as a component in organic electronic devices.
Propriétés
Formule moléculaire |
C17H15BrN2O3 |
|---|---|
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-3-16(21)19-11-5-7-15-13(9-11)20-17(23-15)10-4-6-14(22-2)12(18)8-10/h4-9H,3H2,1-2H3,(H,19,21) |
Clé InChI |
DODZPWOIMLWLMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)

